molecular formula C28H29NO4 B024702 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone CAS No. 19756-52-6

1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone

Cat. No. B024702
CAS RN: 19756-52-6
M. Wt: 443.5 g/mol
InChI Key: DUCHHTQUACAQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone is a synthetic compound that belongs to the class of anthraquinone derivatives. This compound is also known as AQ-RA 741, and it has been widely used in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone reduces the production of prostaglandins, which leads to a reduction in inflammation.

Biochemical And Physiological Effects

1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of nitric oxide and cytokines, which are involved in inflammation. In addition, it has been shown to inhibit the activity of bacterial enzymes, which leads to a reduction in bacterial growth.

Advantages And Limitations For Lab Experiments

1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also highly soluble in water, which makes it easy to use in biological experiments. However, it also has some limitations. It is a highly toxic compound that can cause damage to cells and tissues. It also has a short half-life, which means that it needs to be administered frequently to maintain its effects.

Future Directions

There are several future directions for the use of 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone in scientific research. One direction is the development of new synthetic methods that can produce this compound more efficiently. Another direction is the investigation of its potential use as a photosensitizer for photodynamic therapy. Additionally, more research is needed to understand its mechanism of action and to identify its potential uses in the treatment of cancer, inflammation, and bacterial infections.
Conclusion:
In conclusion, 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone is a synthetic compound that has been widely used in scientific research due to its unique properties. It has anti-inflammatory, anti-cancer, and anti-bacterial properties and has been used as a fluorescent probe and photosensitizer. It inhibits the activity of COX-2, reduces the production of prostaglandins, and has several biochemical and physiological effects. It has advantages and limitations for lab experiments and has several future directions for research.

Synthesis Methods

The synthesis of 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone is a complex process that involves several steps. The first step involves the reaction of 2,4-di-sec-butylphenol with phthalic anhydride to form 2-(2,4-di-sec-butylphenoxy)phthalic anhydride. The second step involves the reaction of 2-(2,4-di-sec-butylphenoxy)phthalic anhydride with ammonia to form 1-Amino-2-(2,4-di-sec-butylphenoxy)phthalic acid. The final step involves the reaction of 1-Amino-2-(2,4-di-sec-butylphenoxy)phthalic acid with potassium hydroxide to form 1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone.

Scientific Research Applications

1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. In addition, it has been used as a photosensitizer for photodynamic therapy.

properties

CAS RN

19756-52-6

Product Name

1-Amino-2-(2,4-di-sec-butylphenoxy)-4-hydroxyanthraquinone

Molecular Formula

C28H29NO4

Molecular Weight

443.5 g/mol

IUPAC Name

1-amino-2-[2,4-di(butan-2-yl)phenoxy]-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C28H29NO4/c1-5-15(3)17-11-12-22(20(13-17)16(4)6-2)33-23-14-21(30)24-25(26(23)29)28(32)19-10-8-7-9-18(19)27(24)31/h7-16,30H,5-6,29H2,1-4H3

InChI Key

DUCHHTQUACAQPU-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC(=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N)C(C)CC

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N)C(C)CC

Other CAS RN

19756-52-6

Origin of Product

United States

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